molecular formula C7H14ClN3O B1522395 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride CAS No. 1224169-47-4

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride

Cat. No.: B1522395
CAS No.: 1224169-47-4
M. Wt: 191.66 g/mol
InChI Key: WZHNTJHBGUAYTM-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C7H13N3O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Common solvents include ethanol or methanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde.

    Reduction: Formation of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.

    Substitution: Formation of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethyl halides.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylpyrazole
  • 4-Amino-3,5-dimethylpyrazole
  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Uniqueness

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and hydroxyl functional groups.

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNTJHBGUAYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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